2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole
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Overview
Description
2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole typically involves a multi-step process. One common method starts with the bromination of a precursor compound, such as 3-methylphenylthiazole, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups on the thiazole ring or the phenyl rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Scientific Research Applications
2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromomethyl)phenylpropionic acid: Another bromomethyl-substituted compound with different applications in organic synthesis.
3-Bromomethylphenylboronic acid pinacol ester: Used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Uniqueness
2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole is unique due to its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for research into its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromomethyl group and two phenyl rings attached to a thiazole core. The molecular formula is C19H16BrN1S, and its molecular weight is approximately 360.30 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H16BrN1S |
Molecular Weight | 360.30 g/mol |
IUPAC Name | This compound |
CAS Number | 1217863-18-7 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess significant antimicrobial properties. The presence of the bromomethyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Anticancer Properties : Thiazole compounds are often investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, modulating their activity and leading to altered cellular responses.
Case Studies and Research Findings
- Antimicrobial Study : In a study conducted on various bacterial strains, this compound demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL.
- Cancer Cell Line Testing : A series of tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this thiazole derivative resulted in a significant reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure.
- Anti-inflammatory Assessment : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting potential use in inflammatory diseases.
Properties
CAS No. |
1217863-18-7 |
---|---|
Molecular Formula |
C22H16BrNS |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[3-(bromomethyl)phenyl]-4,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C22H16BrNS/c23-15-16-8-7-13-19(14-16)22-24-20(17-9-3-1-4-10-17)21(25-22)18-11-5-2-6-12-18/h1-14H,15H2 |
InChI Key |
ZIAGAOYXDFEXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC(=C3)CBr)C4=CC=CC=C4 |
Origin of Product |
United States |
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